Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)-
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Overview
Description
Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)-: is a chemical compound with the molecular formula C17H30O3Si . It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This particular silane is characterized by the presence of a 3,5-dimethoxyphenoxy group and three isopropyl groups attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- typically involves the reaction of 3,5-dimethoxyphenol with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- may involve large-scale reactions using automated equipment to ensure consistent quality and high yield. The process may include steps such as purification and distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction may produce simpler silanes .
Scientific Research Applications
Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- exerts its effects involves the interaction of the silicon atom with other molecules. The silicon atom can form strong bonds with oxygen and fluorine, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with other molecules .
Comparison with Similar Compounds
- Silane, (3,5-dimethoxyphenoxy)(1,1-dimethylethyl)dimethyl-
- Silane, tris[(1-methylethyl)thio]-
- Tris(trimethylsilyl)silane
Comparison: Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
134778-17-9 |
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Molecular Formula |
C17H30O3Si |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(3,5-dimethoxyphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H30O3Si/c1-12(2)21(13(3)4,14(5)6)20-17-10-15(18-7)9-16(11-17)19-8/h9-14H,1-8H3 |
InChI Key |
BENRTSRTJRMLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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